molecular formula C13H19NO2 B8455595 methyl 4-(3-amino-3-methylbutyl)benzoate

methyl 4-(3-amino-3-methylbutyl)benzoate

Cat. No. B8455595
M. Wt: 221.29 g/mol
InChI Key: XZWRWPUVHIYQSE-UHFFFAOYSA-N
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Patent
US04329358

Procedure details

Thionyl chloride (31 ml) was added dropwise to methanol (210 ml) at -70°. The solution was stirred for 10 mins and then 3-(4-carboxyphenyl)-1, 1-dimethylpropanamine hydrochloride (20 g) in methanol was added dropwise. The reaction mixture was allowed to warm to ambient temperature and then heated under reflux for 1 h. The solvent was evaporated, the residue partitioned between potassium carbonate and ether and the organic layer dried. Removal of the solvent gave the title compound, as an oil.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Name
3-(4-carboxyphenyl)-1, 1-dimethylpropanamine hydrochloride
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.Cl.[C:6]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][C:17]([CH3:20])([CH3:19])[NH2:18])=[CH:11][CH:10]=1)([OH:8])=[O:7].[CH3:21]O>>[C:6]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][C:17]([CH3:20])([CH3:19])[NH2:18])=[CH:11][CH:10]=1)([O:8][CH3:21])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
31 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
210 mL
Type
reactant
Smiles
CO
Step Two
Name
3-(4-carboxyphenyl)-1, 1-dimethylpropanamine hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.C(=O)(O)C1=CC=C(C=C1)CCC(N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between potassium carbonate and ether
CUSTOM
Type
CUSTOM
Details
the organic layer dried
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)(OC)C1=CC=C(C=C1)CCC(N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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